Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
CAS No.: 459817-82-4
Cat. No.: VC2278448
Molecular Formula: C7H13NO5S
Molecular Weight: 223.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 459817-82-4 |
|---|---|
| Molecular Formula | C7H13NO5S |
| Molecular Weight | 223.25 g/mol |
| IUPAC Name | tert-butyl 2,2-dioxooxathiazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C7H13NO5S/c1-7(2,3)13-6(9)8-4-5-12-14(8,10)11/h4-5H2,1-3H3 |
| Standard InChI Key | ALJRPIAYJALVFG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOS1(=O)=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOS1(=O)=O |
Introduction
Chemical Properties and Identification
Chemical Identity
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is known by several synonyms in chemical literature and commercial catalogs. These alternative names reflect different naming conventions and highlight various structural features of the molecule, providing flexibility in searching chemical databases and literature.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide provide essential information for researchers and chemists working with this compound. These properties influence handling procedures, storage conditions, and potential applications in synthetic pathways. The data below represents both experimentally determined values and computational predictions.
The physical characteristics indicate that tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a stable solid at room temperature with a relatively high melting point, suggesting significant intermolecular forces in the crystal structure. The recommended storage temperature of 2-8°C indicates that the compound should be kept under refrigerated conditions to maintain its chemical integrity over extended periods, which is a common recommendation for many synthetic intermediates containing reactive functional groups.
Applications in Organic Synthesis
Synthetic Utility
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide serves as a key organic raw material in various synthesis pathways. According to available research, it is specifically employed in the synthesis of tert-Butyl 3,4-dihydroquinoxaline-1(2H)- derivatives . These derivatives represent an important class of nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science.
The functional groups present in tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, particularly the oxathiazolidine ring system and the tert-butyloxycarbonyl protecting group, make it a valuable building block in synthetic organic chemistry. The presence of the sulfone group (-SO2-) within the ring system also contributes to the compound's reactivity profile, potentially enabling various transformations including elimination reactions and nucleophilic substitutions that can lead to diverse molecular architectures.
Role as a Synthetic Intermediate
The specific mention of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide as a precursor to tert-Butyl 3,4-dihydroquinoxaline-1(2H)- derivatives suggests its importance in heterocyclic chemistry . The transformation from the oxathiazolidine scaffold to quinoxaline structures likely involves ring-opening and ring-closing processes that showcase the compound's versatility as a synthetic intermediate. These transformations are particularly valuable in medicinal chemistry, where heterocyclic scaffolds form the core of many bioactive compounds.
Structural Relatives and Comparative Analysis
Related Compounds
Significance of Structural Modifications
The structural comparison reveals important insights into how minor modifications to the oxathiazolidine ring system can lead to compounds with specific applications in pharmaceutical synthesis. The 4-methyl derivative with R-configuration has been specifically identified as an intermediate in the synthesis of Camizestrant , a pharmaceutical compound, highlighting the importance of stereochemistry and substitution patterns in determining the utility of these compounds in medicinal chemistry.
This relationship between the parent compound and its 4-methyl derivative suggests that tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide may serve as a platform for the development of various functionalized derivatives with potential applications in pharmaceutical research and development. The ability to introduce substituents at different positions of the oxathiazolidine ring, particularly with defined stereochemistry, opens up possibilities for creating libraries of related compounds with diverse properties and applications.
The relatively high cost per gram aligns with the compound's status as a specialized synthetic intermediate rather than a bulk chemical. This pricing structure is typical for compounds that require multi-step synthesis procedures and purification processes to achieve the desired quality standards for research applications. The availability of different package sizes allows researchers to purchase quantities appropriate for their specific needs, from small-scale exploratory studies to larger synthesis projects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume